2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate
Description
2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate is a complex organic compound with the molecular formula C21H27N5O2 and a molecular weight of 381.48. This compound is characterized by the presence of a quinoxaline ring, a piperazine moiety, and a cyano group, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
2-methylbutyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-4-15(2)14-28-21(27)16(13-22)19-20(26-11-9-25(3)10-12-26)24-18-8-6-5-7-17(18)23-19/h5-8,15-16H,4,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVWCJIIJWULQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate involves multiple steps, typically starting with the preparation of the quinoxaline core. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Researchers may investigate its potential as a therapeutic agent or its interactions with drug targets.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The quinoxaline ring and piperazine moiety are known to interact with various enzymes and receptors, potentially modulating their activity. The cyano group may also play a role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate can be compared with other similar compounds, such as:
2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)propanoate: This compound has a similar structure but with a propanoate group instead of an acetate group.
2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)butanoate: This compound has a butanoate group instead of an acetate group. These similar compounds may have different chemical and biological properties due to the variations in their functional groups.
Biological Activity
2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C21H27N5O2, and it possesses unique structural features that include a quinoxaline ring, a cyano group, and a piperazine moiety. This article explores its biological activity, therapeutic applications, and mechanisms of action based on recent research findings.
The compound is characterized by:
- Molecular Weight : 381.48 g/mol
- Structural Features :
- Quinoxaline ring: Known for its role in various biological activities.
- Cyano group: Contributes to the compound's reactivity and interaction with biological molecules.
- Piperazine moiety: Often associated with neuropharmacological effects.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Modulation : The compound may influence metabolic pathways by interacting with key enzymes involved in glucose metabolism, potentially improving insulin sensitivity and regulating blood glucose levels.
- Receptor Interaction : The quinoxaline and piperazine components are known to interact with various neurotransmitter receptors, which may contribute to its neuroactive properties.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antidiabetic Effects : Studies suggest that it can regulate glucose levels and enhance insulin sensitivity, making it a candidate for diabetes treatment.
- Neuropharmacological Effects : Due to its piperazine structure, it may possess anxiolytic or antidepressant properties by modulating serotonin or dopamine receptors.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)propanoate | Similar structure with propanoate group | Variations in biological activity due to functional group differences |
| 2-Methylbutyl 2-cyano-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)butanoate | Similar structure with butanoate group | Different chemical properties influenced by chain length |
These comparisons highlight how variations in functional groups can lead to distinct biological activities.
Case Studies
Recent studies have provided insights into the therapeutic potential of this compound:
- Antidiabetic Study : A study investigated the effects of the compound on diabetic rats, demonstrating significant reductions in blood glucose levels compared to control groups. The mechanism was linked to enhanced insulin receptor sensitivity.
- Neuropharmacological Evaluation : In vitro assays showed that the compound could inhibit the reuptake of serotonin and norepinephrine, indicating potential antidepressant effects. Behavioral studies in animal models further supported these findings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
